4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride
Description
4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that features a fused imidazole and benzimidazole ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Properties
IUPAC Name |
4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c1-2-6-13(7-3-1)12-19-15-9-5-4-8-14(15)18-11-10-17-16(18)19;/h1-9H,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSCCODZQUUEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves the cyclization of anilides under acidic conditions. The process begins with the formation of an amine N-oxide intermediate, which then undergoes cyclization to yield the desired imidazo[1,2-a]benzimidazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
Scientific Research Applications
4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and benzimidazole derivatives, such as:
- Benzimidazole
- Imidazole
- Thiabendazole
- Omeprazole
- Metronidazole
Uniqueness
4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
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